Sodium 6-methylpyridine-2-sulfinate
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Overview
Description
Sodium 6-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6NNaO2S. It is known for its role in enabling Suzuki-Miyaura cross-coupling reactions with aryl halides, which are essential in the synthesis of diverse pyridine derivatives . This compound is particularly valuable in the field of organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 6-methylpyridine-2-sulfinate can be synthesized through various methods. One common approach involves the reaction of 6-methylpyridine-2-sulfinic acid with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The process often includes purification steps such as recrystallization to achieve high purity levels required for its applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various pyridine derivatives.
Scientific Research Applications
Sodium 6-methylpyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of sodium 6-methylpyridine-2-sulfinate involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound interacts with aryl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. This process is facilitated by the stability and reactivity of the sulfinate group, which allows for efficient coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 5-methylpyridine-2-sulfinate
- Sodium 4-methyl-benzenemethanesulfinate
- Sodium butane-1-sulfinate
Uniqueness
Sodium 6-methylpyridine-2-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, offering advantages over other sulfinates in terms of yield and selectivity .
Properties
Molecular Formula |
C6H6NNaO2S |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;6-methylpyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
HEJRAYQUVGSDGK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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